molecular formula C19H14N4O3S B2917756 N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide CAS No. 850931-88-3

N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide

Cat. No.: B2917756
CAS No.: 850931-88-3
M. Wt: 378.41
InChI Key: REXJRKOVOFQFIA-UHFFFAOYSA-N
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Description

N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide is a synthetic small molecule belonging to the class of imidazo[1,2-a]pyridine derivatives. This structural motif is of significant interest in medicinal chemistry due to its wide range of biological activities and presence in various pharmacologically active compounds . The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, structurally resembling purines, which allows for diverse interactions with biological targets . This compound is specifically designed for research applications in oncology and drug discovery. Its molecular structure, incorporating a 7-methyl group on the imidazopyridine ring and a 4-nitrobenzamide moiety at the 3-position, is optimized for probing biological systems. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, particularly via its reactive amide group, for constructing targeted chemical libraries . It serves as a valuable chemical tool for investigating cancer cell proliferation pathways and for the development of novel anti-cancer agents . The anti-cancer potential of structurally related imidazo[1,2-a]pyridine derivatives has been demonstrated in vitro against breast cancer cell lines (such as MCF-7) using established assays like the MTT assay, indicating the promise of this chemical class . Furthermore, such compounds are excellent candidates for molecular docking studies to evaluate their binding affinities and putative mechanisms of action against specific protein targets involved in disease progression . This product is sold For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-12-8-9-22-16(11-12)20-17(15-3-2-10-27-15)18(22)21-19(24)13-4-6-14(7-5-13)23(25)26/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXJRKOVOFQFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The 4-nitrobenzamide group in the target compound distinguishes it from halogenated (e.g., 4-chloro in ) or alkylated (e.g., p-tolyl in ) analogs. Nitro groups are stronger electron-withdrawing moieties, which may improve binding to enzymes or receptors requiring polar interactions .
  • Methyl Position : The 7-methyl group in the target compound contrasts with 6-methyl analogs (e.g., ), which could alter steric hindrance and metabolic stability.

Synthetic Yields :

  • Compounds with simpler substituents (e.g., Compound 17, 52% yield ) are synthesized more efficiently than those with complex groups (e.g., Compound 14, 17% yield ). This suggests that the target compound’s nitrobenzamide group might require optimized reaction conditions.

Biological Activity :

  • While direct activity data for the target compound is unavailable, structurally related imidazopyridines exhibit diverse pharmacological properties. For example, acetamide derivatives (e.g., N-(3,5-bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide) show potent anti-inflammatory activity . The nitro group in the target compound may similarly enhance interactions with inflammatory mediators like COX-2.

Pharmacological and Functional Comparisons

  • Anti-Inflammatory Potential: The acetamide-linked imidazopyridines in demonstrate that bulky substituents (e.g., trifluoromethylbenzyl) enhance anti-inflammatory efficacy. The target compound’s nitrobenzamide group could mimic this effect by providing steric bulk and electronic modulation.
  • Antiparasitic Activity : Imidazopyridines with pyridinyl and aniline substituents (e.g., S13–S15 in ) are optimized for visceral leishmaniasis. The nitro group in the target compound may offer redox-activated antiparasitic properties, though this requires validation.

Challenges and Limitations

  • Solubility: Nitro groups often reduce aqueous solubility, which may limit the target compound’s bioavailability compared to cyano- or fluoro-substituted analogs (e.g., Compound 14 ).
  • Synthetic Complexity : Introducing a nitrobenzamide group necessitates stringent control over reaction conditions to avoid byproducts, as seen in the low yields of similar derivatives .

Biological Activity

N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide is a heterocyclic compound with significant potential in medicinal chemistry. Its structure incorporates an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. This compound is particularly noteworthy due to the presence of thiophene and nitrobenzamide groups, which enhance its chemical properties and potential pharmacological applications.

PropertyValue
Molecular Weight378.41 g/mol
Molecular FormulaC19H14N4O3S
LogP4.0567
Polar Surface Area66.258 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazo[1,2-a]pyridine core facilitates binding to these targets, while the thiophene and benzamide groups can enhance binding affinity and selectivity.

In Vitro Studies

Recent studies have evaluated the compound's activity against various biological targets:

  • Acetylcholinesterase (AChE) Inhibition : The compound exhibited moderate AChE inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. The IC50 values for related compounds in this class ranged from 100 nM to 500 nM, indicating significant potential for further development as an AChE inhibitor .
  • Anticancer Activity : Preliminary investigations suggest that derivatives of this compound may possess anticancer properties. For instance, related imidazo[1,2-a]pyridine compounds have shown promise in inhibiting cancer cell proliferation in vitro .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by structural modifications. A study on similar compounds indicated that the presence of specific substituents on the imidazo[1,2-a]pyridine core significantly affects AChE inhibition potency . The following table summarizes some findings regarding the SAR:

CompoundIC50 (nM)Relative Potency (%)
This compoundTBDTBD
Control (Donepezil)103.24100
Related Compound A20050
Related Compound B50020

Case Study 1: Alzheimer's Disease

In a recent study focusing on potential AChE inhibitors for Alzheimer's treatment, this compound was tested alongside other derivatives. The results indicated that while it did not outperform established drugs like donepezil, it showed promising activity that warrants further investigation .

Case Study 2: Anticancer Research

Another study explored the anticancer potential of imidazo[1,2-a]pyridine derivatives. The compound demonstrated significant cytotoxic effects against various cancer cell lines in vitro. Further research is needed to elucidate its mechanism of action and efficacy in vivo .

Q & A

Q. What synthetic strategies are effective for constructing the imidazo[1,2-a]pyridine core in N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-4-nitrobenzamide?

The imidazo[1,2-a]pyridine core is typically synthesized via cyclization reactions. For example, describes a protocol using 7-(thiophen-2-yl)imidazo[1,2-a]pyridine (Compound 10) as a precursor. Key steps include:

  • Condensation : Reaction of 2-aminopyridine derivatives with α-bromoketones or α-halocarbonyl compounds under reflux conditions.
  • Thiophene Substitution : Suzuki-Miyaura coupling to introduce the thiophen-2-yl group at the 2-position of the imidazo[1,2-a]pyridine.
  • Benzamide Functionalization : Amidation at the 3-position using 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine).

Table 1 : Synthetic yields of related imidazo[1,2-a]pyridine analogs (from )

CompoundSubstituentsYield (%)Molecular Weight
142-Fluoro-5-(7-thiophen-2-yl)benzonitrile17320
152-(4-(7-thiophen-2-yl)phenyl)acetonitrile29316
174-Fluorophenyl52295

Key Insight : Lower yields (e.g., 17% for Compound 14) highlight challenges in steric hindrance during benzamide coupling.

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

1H and 13C NMR are critical for confirming regiochemistry. For instance:

  • Imidazo[1,2-a]pyridine protons : The H-3 proton (adjacent to the benzamide group) typically appears as a singlet at δ 8.2–8.5 ppm due to deshielding ( ).
  • Thiophene protons : The β-protons of the thiophene ring resonate at δ 7.1–7.3 ppm as a doublet (J = 5.1 Hz), while the α-protons appear at δ 7.4–7.6 ppm ( ).
  • Nitrobenzamide group : The aromatic protons ortho to the nitro group show downfield shifts (δ 8.0–8.3 ppm) due to electron-withdrawing effects.

Recommendation : Use 2D NMR (COSY, HSQC) to assign overlapping signals, especially in crowded aromatic regions .

Q. What computational tools predict the solubility and bioavailability of this compound?

reports a solubility of <17.69 mg/mL in DMSO, while LogD (pH 7.4) is estimated at -0.73 using tools like ACD/Labs or MarvinSketch. Key parameters:

  • Polar Surface Area (PSA) : ~101 Ų (indicative of moderate membrane permeability).
  • Lipinski’s Rule of Five : Compliance (molecular weight = 353.83, H-bond donors = 1, H-bond acceptors = 6).

Table 2 : Physicochemical properties (from )

ParameterValue
Molecular FormulaC18H12ClN3OS
LogP-1.27
Aqueous Solubility<17.69 mg/mL (DMSO)

Advanced Research Questions

Q. How does the nitro group at the 4-position of the benzamide moiety influence receptor binding?

The nitro group enhances electron-deficient character, potentially improving interactions with π-acidic residues in target proteins. highlights that similar nitro-substituted benzamides show high affinity for δ-subunit-containing GABAA receptors.

  • SAR Insight : Replacement of the nitro group with electron-donating groups (e.g., -OCH3) in analogs reduces receptor binding by 40–60% ( ).

Q. Experimental Validation :

  • Perform competitive binding assays using [3H]Ro15-4513 (a δ-GABAA ligand) to measure IC50 values.
  • Use molecular docking (e.g., AutoDock Vina) to model interactions with Tyr<sup>97</sup> and Phe<sup>77</sup> in the receptor’s binding pocket .

Q. How can researchers address contradictory bioactivity data across cell-based vs. in vivo models?

Contradictions may arise from differences in metabolic stability or off-target effects. notes that analogs with thiophene substituents exhibit improved brain penetration (e.g., logBB = 0.8) but may undergo rapid hepatic clearance.

Q. Methodological Recommendations :

Metabolic Profiling : Use liver microsomes to identify major metabolites (e.g., oxidation at the thiophene ring).

Pharmacokinetic Studies : Measure plasma half-life (t1/2) and AUC in rodent models.

Off-Target Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific effects .

Q. What strategies optimize selectivity over structurally related benzodiazepine receptors?

The imidazo[1,2-a]pyridine scaffold shares homology with zolpidem, a GABAA α1-subtype agonist. To enhance δ-subunit selectivity:

  • Modify the 7-Methyl Group : Replace with bulkier substituents (e.g., -CF3) to sterically hinder α1 binding ( ).
  • Nitro Group Positioning : Ortho-nitro analogs show 10-fold higher δ-selectivity than para-substituted derivatives ( ).

Validation : Radioligand displacement assays using α1 (HEK293 cells) vs. δ (cerebellar granule neurons) GABAA receptors .

Q. How should researchers design stability studies for this compound under physiological conditions?

Key Degradation Pathways :

  • Hydrolysis : The benzamide bond may cleave at pH < 3 or pH > 10.
  • Photooxidation : The thiophene ring is susceptible to UV-induced oxidation.

Q. Protocol :

Forced Degradation : Expose the compound to 0.1 M HCl (40°C, 24 hr), 0.1 M NaOH (40°C, 24 hr), and UV light (254 nm, 48 hr).

Analytical Methods : Monitor degradation via HPLC-MS (C18 column, 0.1% formic acid/ACN gradient) .

Q. What in vivo models are appropriate for evaluating neuroinflammatory targeting?

identifies TSPO (translocator protein) as a neuroinflammation biomarker. For this compound:

  • Model 1 : LPS-induced neuroinflammation in mice (measure IL-6, TNF-α in CSF).
  • Model 2 : PET imaging in a rat traumatic brain injury model using [11C]-labeled analogs ( ).

Q. Critical Parameters :

  • Blood-brain barrier permeability (logBB > 0.3).
  • Target occupancy (EC50 < 50 nM).

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